molecular formula C9H9FN2O B1517919 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1155000-06-8

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1517919
CAS RN: 1155000-06-8
M. Wt: 180.18 g/mol
InChI Key: UGMNWHDIBDUYRC-UHFFFAOYSA-N
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Description

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that contains a quinoline ring system . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and chloroform . This compound belongs to the category of macrocyclic compounds, many of which have widespread applications in clinical settings, such as macrolactones, cyclic peptides, and nitrogen-containing macrocycles .


Synthesis Analysis

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through various synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .


Molecular Structure Analysis

The molecular formula of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is C9H9FN2O . The InChI representation of the molecule is InChI=1S/C9H9FN2O/c10-6-4-8-5 (3-7 (6)11)1-2-9 (13)12-8/h3-4H,1-2,11H2, (H,12,13) . The canonical SMILES representation is C1CC (=O)NC2=CC (=C (C=C21)N)F .


Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is 180.18 g/mol . The predicted boiling point is 380.3±42.0 °C, and the predicted density is 1.331±0.06 g/cm3 . It exhibits weak acidity with a predicted pKa value of 13.60±0.20 .

Scientific Research Applications

Antiviral Research

This compound has been explored for its potential as an antiviral agent. Indole derivatives, which share a similar structural framework, have shown inhibitory activity against influenza A and other viruses . The presence of the fluoro group may enhance the interaction with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

The structural analogs of this compound have demonstrated anti-inflammatory properties. The research into indole derivatives has revealed their ability to modulate inflammatory pathways, which could be applicable to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in developing treatments for conditions like arthritis or asthma .

Anticancer Activity

Compounds with a similar indole base structure have been found to possess anticancer activities. The unique structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one could be utilized in designing molecules that target specific cancer cell lines or pathways involved in tumor growth .

Antimicrobial Properties

Research into indole derivatives has also highlighted their antimicrobial potential. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance .

Neuroprotective Effects

The indole moiety is a common feature in neuroactive substances. As such, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may have applications in protecting neuronal cells against damage or degeneration, which is crucial for diseases like Alzheimer’s or Parkinson’s .

Enzyme Inhibition

This compound could serve as a lead structure for the development of enzyme inhibitors. Its potential to bind to active sites due to its aromatic nature and the presence of an amino group could be valuable in designing inhibitors for enzymes related to various diseases .

Fluorescence Imaging

Fluorinated compounds are often used in fluorescence imaging due to their stability and reactivity. 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one could be a candidate for creating fluorescent probes for biological imaging applications .

Drug Design and Synthesis

The compound’s structure makes it a versatile synthon for drug design. Its incorporation into larger molecules could improve pharmacokinetic properties like solubility and membrane permeability, leading to the creation of more effective pharmaceuticals .

properties

IUPAC Name

6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMNWHDIBDUYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

CAS RN

1155000-06-8
Record name 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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